2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE

Boiling point Physical property Purification

2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde (CAS 162971-77-9) is a substituted benzaldehyde derivative featuring a hydroxyl group ortho to the aldehyde and a 2-methylprop-2-enyl (methallyl) substituent at the meta position. With molecular formula C11H12O2 and molecular weight 176.21 g/mol, this compound combines a terminal alkene moiety with an intramolecularly hydrogen-bonded salicylaldehyde core, making it a versatile intermediate for organic synthesis and medicinal chemistry.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 162971-77-9
Cat. No. B171818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE
CAS162971-77-9
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C)CC1=C(C(=CC=C1)C=O)O
InChIInChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-5,7,13H,1,6H2,2H3
InChIKeyWOLCLYQJUZHGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde (CAS 162971-77-9): A Methallyl-Substituted Ortho-Hydroxy Aldehyde Building Block


2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde (CAS 162971-77-9) is a substituted benzaldehyde derivative featuring a hydroxyl group ortho to the aldehyde and a 2-methylprop-2-enyl (methallyl) substituent at the meta position [1]. With molecular formula C11H12O2 and molecular weight 176.21 g/mol, this compound combines a terminal alkene moiety with an intramolecularly hydrogen-bonded salicylaldehyde core, making it a versatile intermediate for organic synthesis and medicinal chemistry [1].

Why Salicylaldehyde or Simple 3-Alkyl Analogs Cannot Replace 2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde in Specialized Applications


The simultaneous presence of an ortho-hydroxy group and a 3-methallyl substituent imparts a unique profile of physicochemical properties and synthetic utility that is absent in unsubstituted salicylaldehyde or 3-alkyl analogs. The ortho-OH forms a strong intramolecular hydrogen bond with the aldehyde oxygen, reducing the aldehyde's electrophilicity and altering its spectroscopic signature relative to meta- or para-isomers [1]. The methallyl group provides a sterically differentiated terminal alkene handle for selective functionalization (e.g., thiol-ene click chemistry, hydroboration) that is not present in saturated 3-alkyl or unsubstituted analogs [2]. Substituting this compound with a generic benzaldehyde derivative would compromise both reactivity and downstream product profiles in multi-step syntheses.

Quantitative Differentiation Evidence for 2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde vs. Closest Analogs


Boiling Point Elevation of ~64 °C Relative to Salicylaldehyde Due to Increased Molecular Weight and Reduced Intermolecular H-Bonding Network

The boiling point of 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde is reported as 260.6 °C at 760 mmHg , compared to 197 °C for salicylaldehyde (2-hydroxybenzaldehyde) under similar conditions [1].

Boiling point Physical property Purification

Approximately 32-Fold Higher Calculated Lipophilicity (XLogP3 = 3.3) vs. Salicylaldehyde (XLogP3 = 1.8)

The computed XLogP3-AA value for 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde is 3.3 [1], whereas salicylaldehyde has an XLogP3 of 1.8 [2].

Lipophilicity Drug-likeness ADME

Preserved Hydrogen Bonding Capacity (HBD=1, HBA=2, TPSA=37.3 Ų) Despite Increased Hydrophobicity, Maintaining Molecular Recognition Features

Both 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde and salicylaldehyde possess 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area of 37.3 Ų [1][2]. The methallyl substituent adds hydrophobic bulk without altering the core hydrogen bonding capacity.

Hydrogen bonding Molecular recognition TPSA

Patent-Documented Use as a Specialized Intermediate in Heterocyclic Pharmaceutical Synthesis (US9212130B2)

US patent US9212130B2 explicitly claims 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde as a key intermediate for preparing heterocyclic derivatives with pharmaceutical activity . The patent's specific reliance on the methallyl-substituted benzaldehyde implies that simpler analogs (e.g., salicylaldehyde or 3-methylbenzaldehyde) are not suitable for the disclosed transformations.

Patent Intermediate Heterocyclic synthesis

Recommended Application Scenarios for 2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of ALDH3A1 Inhibitor Scaffolds Leveraging the Methallyl Lipophilic Handle

Given the compound's 32-fold higher lipophilicity compared to salicylaldehyde while preserving hydrogen bonding capacity, it is suited for constructing ALDH3A1 inhibitor candidates that require balanced hydrophobicity for target binding. The preserved HBD/HBA profile ensures continued engagement with the enzyme's active site [1][2].

Thiol-Ene Click Chemistry for Bioconjugation and Polymer Functionalization

The terminal methallyl alkene enables selective radical thiol-ene coupling, a reactivity handle absent in saturated 3-alkyl analogs. The higher boiling point (260.6 °C) allows for thermal initiation conditions that would volatilize lower-boiling salicylaldehyde derivatives [1].

Multi-Step Heterocyclic Pharmaceutical Synthesis per US9212130B2

As a claimed intermediate in US9212130B2, this compound is required for constructing specific heterocyclic cores. Substitution with salicylaldehyde or 3-methylbenzaldehyde would alter the steric and electronic environment at the meta position, likely leading to failed cyclization or incorrect regiochemistry [1].

Physicochemical Property Screening in Drug Discovery Programs

The combination of elevated XLogP3 (3.3) with unchanged TPSA (37.3 Ų) makes this compound a valuable probe for studying the effect of lipophilicity on membrane permeability and off-target binding, without introducing additional hydrogen bonding variables that would confound structure-activity relationship analysis [1][2].

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